molecular formula C23H23N5O2 B6425929 N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide CAS No. 2034386-35-9

N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide

Cat. No.: B6425929
CAS No.: 2034386-35-9
M. Wt: 401.5 g/mol
InChI Key: FLBFPMVCRMKWTF-UHFFFAOYSA-N
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Description

N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide is a sophisticated organic compound with unique structural properties. Its intricate design involves multiple functional groups, contributing to its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic routes for this compound typically involve a multi-step process. The synthesis begins with the preparation of the core structure, integrating the pyrazole and oxadiazole units. The reaction conditions often require carefully controlled environments, including specific temperatures and solvents to ensure the correct assembly of the molecule. Industrial production methods may vary but generally aim for high yield and purity, employing advanced techniques such as crystallization and chromatographic purification to refine the product.

Chemical Reactions Analysis

This compound is known to undergo several types of reactions:

  • Oxidation

    It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

  • Reduction

    Reduction reactions can be facilitated by agents such as lithium aluminum hydride, which typically produce corresponding alcohols or amines.

  • Substitution

    The compound readily participates in nucleophilic substitution reactions. Common reagents include halides and alkoxides, producing substituted derivatives.

  • Common Reagents and Conditions

    These reactions often require catalysts and specific conditions, such as acidic or basic environments, to proceed efficiently.

  • Major Products

    Depending on the reaction type, major products may include oxidized forms, reduced derivatives, or substituted compounds with new functional groups.

Scientific Research Applications

This compound is widely used in scientific research due to its diverse chemical properties:

  • Chemistry

    It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology

    In biological studies, it is used to investigate enzyme interactions and cellular pathways.

  • Medicine

    Its structural characteristics make it a potential candidate for drug design and development, particularly in targeting specific molecular pathways.

  • Industry

    In industrial applications, it can be utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, often proteins or enzymes, and modulating their activity. This can lead to alterations in biological pathways and cellular functions. The molecular targets and pathways involved are typically studied through biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

When compared to other compounds with similar structures, N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide stands out due to its unique combination of functional groups. Similar compounds might include other pyrazole and oxadiazole derivatives, but the specific arrangement of these groups in this compound provides distinct reactivity and applications. The list of similar compounds includes:

  • Pyrazole derivatives

  • Oxadiazole derivatives

  • Other substituted diphenylpropanamides

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-2-28-16-19(14-25-28)23-26-22(30-27-23)15-24-21(29)13-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,14,16,20H,2,13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBFPMVCRMKWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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